molecular formula C12H22O11 B1674317 Lactulose CAS No. 4618-18-2

Lactulose

Cat. No.: B1674317
CAS No.: 4618-18-2
M. Wt: 342.30 g/mol
InChI Key: JCQLYHFGKNRPGE-DJYZFUSFSA-N
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Description

Lactulose is a synthetic disaccharide used to treat constipation . It is composed of galactose and fructose . It helps increase the number of bowel movements per day and the number of days on which bowel movements occur in patients with a history of chronic constipation . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

This compound can be produced by the isomerization of lactose . The chemical synthesis of this compound mainly involves catalyst isomerization and electrochemistry isomerization . At present, the yield of this compound synthesized by the chemical method is about 75–85%, and the molar ratio of boric acid to lactose at this time is about 1:1 .


Molecular Structure Analysis

This compound is a disaccharide formed from one molecule each of the simple sugars (monosaccharides) fructose and galactose . Its molecular formula is C12H22O11 .


Chemical Reactions Analysis

The production of this compound is important in the dairy industry, as it is regarded as a high-value-added derivative of whey or lactose . The industrial production of this compound is still mainly done by chemical isomerization .


Physical And Chemical Properties Analysis

This compound is a synthetic galactosylfructose disaccharide used in the treatment of constipation and hepatic encephalopathy . Its molecular weight is 342.30 g/mol .

Scientific Research Applications

Prebiotic Effect and Gut Health

Lactulose enhances the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus, contributing to a healthier gut microbiome. This prebiotic effect is associated with improved production of short-chain fatty acids (SCFAs) like acetate, butyrate, and lactate, which are crucial for colon health. A study using the TIM-2 in vitro model of the human large intestine demonstrated that subclinical dosages of this compound could increase SCFA levels, suggesting its potential to support gut health at dosages lower than those used for laxative purposes (Bothe et al., 2017).

Impact on Chronic Kidney Disease

In patients with chronic kidney disease (CKD), this compound supplementation was shown to increase the counts of fecal Bifidobacteria and Lactobacilli. This adjustment in the gut microbiota composition may help manage CKD by improving gut health and potentially reducing uremic toxins (Tayebi-Khosroshahi et al., 2016).

Alzheimer's Disease and Cognitive Health

This compound has been investigated for its neuroprotective effects in models of Alzheimer's disease (AD). It appears to modulate gut microbiota and enhance autophagy pathways, leading to improved cognitive functions in AD mouse models. These findings suggest that this compound's benefits extend to neurodegenerative diseases, potentially through its prebiotic effects and influence on gut-brain axis communication (Lee et al., 2021).

Irritable Bowel Syndrome (IBS)

The normalization of this compound breath testing, indicative of improved gut microbial balance, correlates with symptom improvement in IBS patients. This suggests this compound's role in modulating the gut microbiota could be beneficial in managing IBS symptoms (Pimentel et al., 2003).

Enhanced Mineral Absorption

Low-dose this compound is also recognized for its ability to improve mineral absorption, including calcium and magnesium, from the gut. This effect is likely mediated through the fermentation of this compound by gut microbiota and subsequent SCFA production, which can have implications for bone health (Karakan et al., 2021).

Mechanism of Action

Target of Action

Lactulose, a synthetic disaccharide derivative of lactose, primarily targets the gut microbiota in the colon . It acts as a selective bacterial growth modulator, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, and inhibiting the growth of harmful bacteria like Bacteroides, Clostridia, coliform bacteria, Eubacteria, and Salmonella .

Mode of Action

When it reaches the colon, it is fermented by the intestinal microbiota . This fermentation process generates organic acids, such as short-chain fatty acids and lactic acid, which lower the pH of the colon . The acidic environment in the colon inhibits the diffusion of ammonia (NH3) into the blood by causing the conversion of NH3 to ammonium (NH4+), thereby decreasing the intestinal production and absorption of ammonia .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fermentation process carried out by the gut microbiota in the colon . This process generates organic acids that lower the pH of the colon, creating an osmotic effect that increases the volume of the colonic contents . This osmotic effect promotes peristalsis, aiding in the relief of constipation .

Pharmacokinetics

This compound exhibits poor absorption, with less than 3% being absorbed after oral administration . The absorbed this compound is excreted unchanged in the urine . The unabsorbed this compound reaches the colon intact, where it is metabolized by colonic bacteria to lactic, acetic, and formic acids . The excretion of this compound is primarily through feces .

Result of Action

The primary result of this compound’s action is the relief of constipation and the reduction of blood ammonia concentration . By increasing the volume of the colonic contents and promoting peristalsis, this compound facilitates bowel movements . In patients with liver disease, this compound helps reduce the amount of ammonia in the blood, which can lead to substantial improvement in the patient’s mental state .

Action Environment

The action of this compound is highly dependent on the environment of the colon, specifically the presence of gut microbiota capable of fermenting this compound . The efficacy of this compound can be influenced by factors such as the composition of the gut microbiota, the pH of the colon, and the presence of other substances in the colon that can be fermented by the microbiota .

Biochemical Analysis

Biochemical Properties

Lactulose plays a significant role in biochemical reactions. It stimulates the growth of bifidobacteria, which are referred to as bifidogenic factors in nutrition . Saccharolytic bacteria present in the large intestine break down this compound into organic acids like lactic acid and small amounts of formic and acetic acids .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting the growth of beneficial gut bacteria, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is primarily through its interactions with gut bacteria. These bacteria metabolize this compound, leading to the production of short-chain fatty acids. These acids lower the pH in the colon, which inhibits the growth of harmful bacteria and promotes the growth of beneficial bacteria .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is stable under normal conditions, but can be broken down by bacteria in the gut. The long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies, showing a beneficial impact on gut health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses promote gut health by stimulating the growth of beneficial bacteria. High doses can lead to diarrhea due to the osmotic effect of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by gut bacteria into short-chain fatty acids, which are then absorbed by the body and used in various metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the digestive system. After oral administration, it travels to the large intestine, where it is metabolized by bacteria .

Subcellular Localization

The subcellular localization of this compound is primarily within the gut bacteria that metabolize it. It does not appear to be directed to specific compartments or organelles within these cells .

Properties

{ "Design of the Synthesis Pathway": "Lactulose can be synthesized through the isomerization of lactose using an acid catalyst.", "Starting Materials": [ "Lactose", "Acid catalyst (e.g. hydrochloric acid, sulfuric acid)" ], "Reaction": [ "Lactose is dissolved in water.", "Acid catalyst is added to the solution.", "The solution is heated to a temperature of 50-70°C.", "The reaction mixture is stirred for several hours.", "The resulting mixture is neutralized with sodium hydroxide.", "The solution is then evaporated under reduced pressure to obtain lactulose as a syrupy liquid." ] }

4618-18-2

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-2-[(2R,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8+,9?,10+,11+,12-/m1/s1

InChI Key

JCQLYHFGKNRPGE-DJYZFUSFSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@@H]([C@@H](O1)OC2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O

Appearance

Solid powder

melting_point

169 °C

58166-24-8
58166-25-9
4618-18-2

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lactulose;  Cholac;  Generlac;  Consulose;  BRN 0093773;  BRN-0093773;  BRN0093773

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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